Digermane
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/2GeH3/h2*1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGDREVVEMHVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[GeH3].[GeH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ge2H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030397 | |
| Record name | Digermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13818-89-8 | |
| Record name | Digermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013818898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies and Advanced Preparations of Digermane
Modern and Novel Synthetic Protocols for Germanium Compounds and Digermane Derivatives
Modern synthetic approaches for germanium compounds and this compound derivatives often involve sophisticated methodologies to achieve higher yields, better control over molecular structures, and access to more complex architectures. These include methods that leverage specific reaction mechanisms, such as single electron transfer and salt metathesis.
Single Electron Transfer Reactions in Germanium Chemistry
Single electron transfer (SET) reactions play a significant role in the synthesis of various germanium compounds, particularly in the context of generating reactive intermediates like germanium radical cations. These reactions involve the transfer of one electron from a Lewis base to a Lewis acid, leading to the formation of radical ion pairs researchgate.netuva.nlacs.org.
For instance, the reaction between a nucleophilic hafnocene-based germylene and tris-pentafluorophenylborane (B(C₆F₅)₃) has been shown to proceed via an initial SET step, forming radical intermediates detectable by EPR and UV-vis spectroscopy researchgate.netacs.orgnih.gov. This suggests that even in reactions traditionally viewed as two-electron processes, SET mechanisms can be at play, especially in frustrated Lewis pair (FLP) systems researchgate.netuva.nlacs.org. The resulting germanium radical cation can be independently synthesized through the oxidation of the germylene by trityl cation or strong silyl-Lewis acids nih.gov.
In the synthesis of triacylgermenolates, which are valuable building blocks for other organogermanium compounds, SET reactions have also been observed. For example, reacting tetraacylgermane with potassium tert-butoxide (KOtBu) or elemental potassium yields triacylgermenolate via a one-electron transfer mechanism, involving the formation of radical anions acs.org. This approach is noted for its efficiency and selectivity acs.org.
Salt Metathesis Routes to Organogermanium Compounds
Salt metathesis reactions are a common and versatile synthetic strategy in organogermanium chemistry, enabling the formation of Ge-C bonds and other germanium-containing compounds by exchanging ions between two reactants. This method often involves the reaction of germanium halides with organometallic reagents, such as organolithium or Grignard reagents wikipedia.org.
A classic example of salt metathesis in organogermanium chemistry is the alkylation of germanium halides to form tetraorganogermanes (GeR₄₋ₓXₓ) wikipedia.org. More recently, this route has been employed for the synthesis of more complex organogermanium compounds. For instance, the metalation of germanium compounds followed by salt metathesis has been used to form protected 3-aminopropyl germanes, which can then be deprotected to yield the corresponding amino hydrochlorides and subsequently 3-aminopropyl germanes tugraz.at. This method has led to the isolation of novel bifunctional building blocks like 3-aminopropyl-diphenyl-germanium hydride ((H₂N(CH₂)₃)Ph₂GeH) tugraz.at.
In the context of triacylgermenolates, a classical salt metathesis reaction offers a nearly quantitative yield, providing an alternative to SET-based methods acs.org. This method is particularly advantageous as it can circumvent the use of certain complex reagents and often results in higher yields acs.org.
Salt metathesis is also crucial in the synthesis of stable digermenes, which are germanium analogues of alkenes featuring a Ge=Ge double bond. The reductive dehalogenation of 1,1-di(halo)germanes (R₂GeX₂) using this approach is a popular protocol due to the ready availability of the starting materials encyclopedia.pubmdpi.com. This method has been used to synthesize and characterize various digermenes with different substituents encyclopedia.pubmdpi.com.
The versatility of salt metathesis extends to the preparation of heteroatomic clusters derived from Zintl anions, such as those involving phosphorus and arsenic, by reacting their solutions with post-transition metal halides rsc.org.
Summary of Synthetic Methods for this compound and Organogermanium Compounds
| Method Category | Specific Reaction/Mechanism | Key Reactants/Conditions | Products/Intermediates | Yield/Notes | References |
| Traditional Synthesis of this compound | Hydrolysis | Magnesium germanide + HCl | This compound | - | wikipedia.org |
| Reduction | Germanium dioxide + Sodium borohydride | Germane (B1219785), this compound, Trigermane | This compound as a minor product | wikipedia.org | |
| Coupling Reaction | Potassium germyl (B1233479) + Chlorogermane | This compound | ~50% | sdsu.edu | |
| Modern & Novel Protocols | Single Electron Transfer (SET) | Lewis base (e.g., germylene) + Lewis acid (e.g., B(C₆F₅)₃) | Radical ion pairs (e.g., germanium radical cation) | - | researchgate.netuva.nlacs.orgnih.gov |
| Tetraacylgermane + KOtBu or K | Triacylgermenolate (via radical anions) | Highly efficient & selective, >95% | acs.org | ||
| Salt Metathesis | Germanium halides + Organometallic reagents (e.g., Grignard, organolithium) | Tetraorganogermanes, Organogermanium halides | General method for Ge-C bond formation | wikipedia.org | |
| Metalated germanes + Protected 3-aminopropyl halides | Protected 3-aminopropyl germanes | Leads to bifunctional germanes | tugraz.at | ||
| Tetraacylgermane + Potassium germanide | Triacylgermenolate | Nearly quantitative | acs.org | ||
| 1,1-di(halo)germanes (R₂GeX₂) + Reductive agents | Stable digermenes (Ge=Ge) | Popular protocol due to reactant availability | encyclopedia.pubmdpi.com |
Reactivity and Reaction Mechanisms of Digermane
Reactions with Hydrides and Nucleophilic Reagents
Mechanistic Insights into Nucleophilic Substitution
Detailed mechanistic insights specifically into the nucleophilic substitution reactions of digermane are not extensively covered in the provided literature. This compound's primary application in the context of this review relates to its surface reactions and decomposition pathways for thin film growth rather than solution-phase nucleophilic substitution. wikidata.org
Chemisorption and Surface Reactions
The interaction of this compound with semiconductor surfaces, such as Si(100) and Ge(100), involves complex chemisorption and decomposition pathways that are critical for epitaxial thin film growth.
Adsorption Mechanisms on Semiconductor Surfaces (e.g., Si(100), Ge(100))
This compound exhibits distinct adsorption behaviors depending on the substrate temperature. At low temperatures, specifically around 110 K, this compound adsorbs molecularly on the Si(100)-(2x1) surface. americanelements.com As the temperature is increased to approximately 150 K, scission of the Ge-Ge bond occurs within the adsorbed this compound molecule, leading to the formation of germyl (B1233479) (GeH₃) groups on the surface. americanelements.com Further elevation of the temperature results in the decomposition of these germyl surface groups, ultimately yielding hydrogen gas (H₂) and atomic germanium (Ge) deposited on the surface. americanelements.com
Initial chemisorption of this compound on both Si(100) and Ge(100) surfaces proceeds through a β-hydride elimination mechanism. This pathway involves the reaction Ge₂H₆ → Ge₂H₅* + H*, leading to the formation of monohydride species on the substrate atoms, specifically Si-H on Si(100) and Ge-H on Ge(100). This mechanism is observed even at low deposition temperatures, such as 173 K.
For this compound adsorption on Si(100) at room temperature, the surface becomes saturated after exposure to a few Langmuirs, with an initial sticking coefficient of approximately 0.5. The adsorption fragments observed on the surface at this temperature include GeH₃, GeH₂, and GeH species. At higher coverages of adsorbed GeHₓ, the predominant fragments are GeH₃ and GeH₂, attributed to the limited availability of silicon dangling bond sites.
Elucidation of Beta-Hydride Elimination Mechanism vs. Ge-Ge Bond Breaking
The initial chemisorption of this compound on Si(100) and Ge(100) surfaces is primarily governed by the β-hydride elimination mechanism, which forms Ge₂H₅ and H species on the surface. This process occurs at relatively low temperatures (e.g., 173 K). Subsequent to this initial adsorption, and upon heating the surface to around 150 K, the Ge-Ge bond within the adsorbed this compound fragments undergoes scission, leading to the formation of germyl groups (GeH₃). americanelements.com This indicates a sequential process where β-hydride elimination is the initial adsorption step, followed by Ge-Ge bond breaking as the temperature increases. This compound is noted to have a lower decomposition activation energy for its Ge-Ge bond (2.9 eV) compared to the Ge-H bond in germane (B1219785) (3.8 eV), which contributes to its advantages as a precursor for lower-temperature deposition.
Kinetics of Chemisorption and Reaction Product Desorption in Thin Film Growth
The kinetics of the elementary reaction steps involved in the surface-limited thin film growth of germanium from this compound have been investigated using surface differential reflectance. Both the chemisorption and reaction product desorption steps are found to be single exponential first-order processes.
On a Ge(100) substrate, the chemisorption reaction is rapid, with a rate constant (k₁) of 500 ± 50 s⁻¹, and notably, this rate is independent of the substrate temperature within the range of 680 to 810 K. In contrast, the desorption step within the same temperature range exhibits a strong dependence on temperature. The activation energy for desorption is determined to be 1.7 ± 0.1 eV, with a prefactor of 2 × 10¹³ ± 1 s⁻¹. A kinetic model comprising two opposing first-order elementary steps aligns with these experimental observations. The kinetic data are also consistent with a pairing mechanism for the desorption of molecular hydrogen.
For both pure silicon and germanium surfaces, the desorption of by-products occurs via a single first-order reaction. The activation energy for this step is approximately 2.75 eV for silicon and ranges from 1.5 to 2.2 eV for germanium, suggesting that the stable chemisorption by-product is monohydride, which decomposes through the elimination of molecular hydrogen. For SiₓGe₁₋ₓ alloy surfaces, two distinct first-order desorption steps are inferred, believed to correspond to H₂ desorption from Si-like and Ge-like surface sites.
Table 1: Kinetic Parameters for this compound Chemisorption and Desorption on Ge(100)
| Process | Rate Constant (k₁) / Prefactor | Activation Energy (Ea) | Temperature Range |
| Chemisorption | 500 ± 50 s⁻¹ | Independent of T | 680–810 K |
| Desorption | 2 × 10¹³ ± 1 s⁻¹ | 1.7 ± 0.1 eV | 680–810 K |
Influence of Substrate Temperature and Coverage on Surface Processes
Substrate temperature plays a significant role in dictating the surface processes during this compound deposition. Molecular adsorption occurs at 110 K, followed by Ge-Ge bond scission at 150 K, and subsequent decomposition of germyl groups at higher temperatures. americanelements.com While this compound chemisorption on Ge(100) is largely independent of temperature between 680 and 810 K, the desorption of reaction products is strongly temperature-dependent.
The growth mode of germanium films is influenced by the substrate temperature during deposition. For instance, annealing a this compound-saturated Si(100) surface to 725 K leads to the formation of diluted germanium dimer chains surrounded by SiH species. Further annealing to 810 K results in the complete desorption of hydrogen, leaving behind large two-dimensional islands. At 900 K, the surface regains its smooth structure, with displacive adsorption of germanium atoms.
Surface coverage also critically impacts the reaction pathways and hydrogen desorption characteristics. At higher coverages of adsorbed GeHₓ on Si(100), the primary adsorption fragments shift towards GeH₃ and GeH₂, due to the reduced availability of silicon dangling bond sites. The temperature required for hydrogen desorption from Si(100) is observed to decrease with increasing germanium coverage. For example, the desorption temperature falls from 698 K for a 1/4 monolayer (ML) of germanium on Si(100) to 573 K for a nearly full germanium coverage. americanelements.com Furthermore, the total temperature required to desorb all hydrogen from the surface decreases as the number of this compound exposures, and thus germanium coverage, increases.
Hydrogen Migration and Desorption Characteristics on Ge/Si Surfaces
The thermal desorption of hydrogen resulting from this compound decomposition on surfaces exhibits features originating from a distribution of surface sites. americanelements.com Germanium significantly influences some of these desorption sites, leading to a reduction in the H₂ desorption temperature by over 150 K compared to a clean silicon surface. americanelements.com
A notable phenomenon observed on Ge/Si surfaces is the migration of hydrogen from germanium sites to silicon sites prior to desorption. americanelements.com This hydrogen migration is evidenced by an increase in the intensity of the Si-H absorption band and a decrease in the Ge-H band after annealing to temperatures such as 573 K, indicating that hydrogen moves from germanium to available silicon sites on the surface. This characteristic facilitates the easier release of hydrogen from germanium-containing surfaces compared to pure silicon surfaces, thereby promoting the creation of open sites necessary for subsequent film growth.
Hydrogen desorption from Ge(100) surfaces typically occurs at lower temperatures (around 425 °C or 698 K) than from Si surfaces (ranging from 500-600 °C or 773-873 K). For high surface germanium coverages on Si(100), temperature-programmed desorption (TPD) studies have identified three distinct H₂ desorption maxima: α at 590 K, β₂ at 670 K, and β₁ at 780 K. These peaks are attributed to the recombinative desorption of H₂ from GeH, SiH₂, and SiH surface species, respectively.
Table 2: Hydrogen Desorption Temperatures from Ge/Si Surfaces
| Surface / Ge Coverage | Desorption Temperature (K) |
| Clean Si(100) | ~850-900 K (β₁) |
| Ge(100) | ~698 K (425 °C) |
| 1/4 ML Ge on Si(100) | 698 K americanelements.com |
| Full Ge coverage on Si(100) | 573 K americanelements.com |
| High Ge coverage on Si(100) (α peak) | 590 K |
| High Ge coverage on Si(100) (β₂ peak) | 670 K |
| High Ge coverage on Si(100) (β₁ peak) | 780 K |
Spectroscopic Characterization and Structural Elucidation
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of digermane and its related reactive intermediates, offering insights into bond stretching and bending motions.
The infrared spectra of this compound (Ge₂H₆) have been extensively studied in both gaseous and solid phases, revealing characteristic vibrational frequencies. For gaseous Ge₂H₆, key infrared-active fundamental frequencies include 2078 cm⁻¹ (A₂u symmetric stretch) and 755 cm⁻¹ (A₂u symmetric deformation), as well as 2114 cm⁻¹ (Eu asymmetric stretch), 898 cm⁻¹ (Eu asymmetric deformation), and 407 cm⁻¹ (Eu rocking mode) bioregistry.io. In the liquid phase, prominent IR absorptions for Ge₂H₆ are observed at 752 cm⁻¹ (m6) and 881 cm⁻¹ (m8) nih.gov.
Studies have also identified vibrational modes for various reactive intermediates. An isomer of digermene (Ge₂H₄) exhibits an infrared absorption at 789 cm⁻¹, while the di-bridged digermyne (Ge₂H₂) shows a characteristic m6 mode at 972 cm⁻¹ in low-temperature neon matrices nih.gov. The elusive digermyl radical (Ge₂H₅) has a notable m6 mode absorption at 503 cm⁻¹, which possesses the highest integral absorption coefficient among its fundamentals nih.gov.
The following table summarizes selected infrared absorption bands for this compound and related germanium hydrides:
| Compound/Species | Mode Type | Frequency (cm⁻¹) | Phase/Matrix | Reference |
| Ge₂H₆ | A₂u symmetric stretch | 2078 | Gas | bioregistry.io |
| Ge₂H₆ | A₂u symmetric deform. | 755 | Gas | bioregistry.io |
| Ge₂H₆ | Eu asymmetric stretch | 2114 | Gas | bioregistry.io |
| Ge₂H₆ | Eu asymmetric deform. | 898 | Gas | bioregistry.io |
| Ge₂H₆ | Eu rocking | 407 | Gas | bioregistry.io |
| Ge₂H₆ | m6 (umbrella) | 752 | Neon matrix | nih.gov |
| Ge₂H₆ | m8 | 881 | Neon matrix | nih.gov |
| Ge₂H₄ (isomer) | - | 789 | Neon matrix | nih.gov |
| Ge₂H₂ (di-bridged) | m6 | 972 | Neon matrix | nih.gov |
| Ge₂H₅ (radical) | m6 | 503 | Germane (B1219785) matrix | nih.gov |
| GeH₃ (chemisorbed) | Symmetric deform. | ~772 | Ge(111) surface | nih.govnih.gov |
| GeH₃ (surface) | Stretching | 2063 | Ge(111) surface | nih.gov |
| GeH₂ (surface) | Stretching | 2023 | Ge(111) surface | nih.gov |
| GeH₂ (surface) | Scissor | ~830 | Ge(111) surface | nih.gov |
| GeH (surface) | Stretching | 1968 | Ge(111) surface | nih.gov |
In situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for studying the adsorption and decomposition of this compound on semiconductor surfaces, such as Si(100) and Ge(100), which is relevant for chemical vapor deposition (CVD) processes nih.govnih.gov.
When this compound is adsorbed on Si(100) at 173 K, in situ FTIR spectra indicate that initial chemisorption involves some decomposition, leading to the formation of species corresponding to configurations B and C, characterized by bands at 823 cm⁻¹ (B₂δ₂) and 2012 cm⁻¹ (C₂ν₂) and 575 cm⁻¹ (C₂δ₃) nih.gov. The this compound species on Si(100) remains thermally stable up to approximately 473 K. Above this temperature, decomposition occurs, evidenced by the appearance of hydride modes: Ge-H (~1990 cm⁻¹), step-edge Si-H (~2060 cm⁻¹), and terrace Si-H (~2093 cm⁻¹) nih.gov.
On Ge(111) surfaces, this compound predominantly adsorbs molecularly below 120 K, exhibiting a vibrational spectrum similar to condensed this compound nih.govnih.gov. Between 120-150 K, this compound dissociates via Ge-Ge bond scission to form adsorbed germyl (B1233479) (GeH₃) species, which has a distinct symmetric deformation vibration at approximately 772 cm⁻¹ nih.govnih.gov. At 200 K, this compound adsorption yields surface GeH₃, GeH₂, and GeH species, with stretching vibrations at 2063, 2023, and 1968 cm⁻¹, respectively. A characteristic scissor mode at ~830 cm⁻¹ identifies the surface GeH₂ species. Further annealing leads to the successive decomposition of GeH₃ to lower hydrides, with all surface hydrogen desorbing around 600 K nih.gov. The infrared modes of adsorbed this compound are generally red-shifted by about 85 cm⁻¹ in the stretching region and 70 cm⁻¹ in the bending region compared to their disilane (B73854) counterparts nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structural confirmation, monitoring reaction products, and investigating the conformation and dynamics of this compound and its derivatives.
NMR spectroscopy, including ¹H and ¹³C NMR, is routinely used to confirm the structure of this compound derivatives and monitor the progress of reactions. For instance, the ¹H NMR spectrum of a this compound-containing compound (compound 6) showed the presence of two conformers in benzene (B151609) solution, with distinct trimethylsilyl (B98337) singlets and methylene (B1212753) pseudotriplets. ²D NMR (COSY) was employed to confirm specific methylene carbon assignments.
⁷³Ge NMR spectroscopy is particularly valuable for characterizing oligogermanes due to its sensitivity to the local electronic environment of germanium atoms. Chemical shifts in ⁷³Ge NMR spectra correlate with the substitution pattern at germanium and the number of germanium-germanium bonds. Germanium centers with only one attached germanium atom typically exhibit resonances in the range of δ -30 to -65 ppm. Those with two or three bonded germanium atoms show resonances in the respective ranges of δ -100 to -120 ppm and δ -195 to -210 ppm. Phenyl substituents generally cause an upfield shift compared to alkyl substituents.
For example, a this compound derivative (compound 6) showed two resonances in its ⁷³Ge NMR spectrum at δ -57 ppm (alkyl-substituted germanium) and δ -64 ppm (triphenyl-substituted germanium). Another this compound (compound 5) exhibited a single peak at δ -65 ppm for the Ph₃Ge- atom.
The following table presents representative ⁷³Ge NMR chemical shifts for various this compound and oligogermane derivatives:
| Compound/Derivative (Example) | Germanium Atom Type | ⁷³Ge NMR Chemical Shift (δ, ppm) | Reference |
| R₃GeGePh₃ (R = Buⁿ) | Tri-n-butyl-Ge | -58 | |
| R₃GeGePh₃ (R = Buⁿ) | Triphenyl-Ge | -65 | |
| R₃GeGePh₃ (R = Buˢ) | sec-butyl-Ge | -52 | |
| R₃GeGePh₃ (R = Et) | Triphenyl-Ge | -64 | |
| PhMe₂GeGePh₃ (compound 5) | Ph₃Ge- | -65 | |
| Ph₃GeGeBuⁿ₂CH₂CH₂OEt (compound 6) | Alkyl-substituted Ge | -57 | |
| Ph₃GeGeBuⁿ₂CH₂CH₂OEt (compound 6) | Triphenyl-substituted Ge | -64 | |
| (Ph₃Ge)₃GeH | Central Ge | -311 | |
| (Ph₃Ge)₃GeH | Terminal Ge | -56 |
NMR spectroscopy is also employed to study the conformation and dynamics of this compound derivatives in both solution and solid states. For a specific this compound-containing tricyclic compound (compound 6), ¹H and ¹³C NMR analyses in benzene solution indicated the presence of two interconverting conformers (A and B) at ambient temperature. Variable temperature ¹H NMR experiments showed that these conformers are in equilibrium, with one conformer slowly increasing as the temperature rises.
Solid-state ¹³C NMR spectroscopy of crystalline samples of this compound revealed a single conformer, consistent with X-ray crystallography data. However, the solid-state ¹³C NMR of the powdered form showed broader peaks, attributed to the presence of multiple conformers in the solid powder. This suggests that the single conformer observed in the crystalline state can rapidly equilibrate with a second conformer upon dissolution.
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy is utilized to characterize the electronic transitions within this compound compounds, particularly oligogermanes. For para-tolyl-substituted oligogermanes, a red shift in the absorbance maximum is observed with increasing catenation (number of germanium atoms in a chain). This trend is consistent with increased conjugation and delocalization of σ-bond electrons along the germanium chain, leading to smaller energy gaps between molecular orbitals and absorption at longer wavelengths nih.gov. For example, the UV/Vis spectrum of (Ph₃Ge)₄Ge, a branched oligogermane, exhibits a broad absorbance maximum centered at 250 nm.
Computational and Theoretical Studies of Digermane Chemistry
Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry and materials science due to its balance of accuracy and computational cost. arxiv.orguni.lu DFT calculations are instrumental in predicting and analyzing the molecular properties of digermane and related germanium compounds. researchgate.netnih.gov These calculations solve the electronic structure of a molecule by focusing on the electron density, providing a robust framework for determining various ground-state properties. arxiv.orgnih.gov
Researchers employ DFT to perform geometric optimizations, calculating bond lengths, bond angles, and torsional angles that are in close agreement with experimental data where available. researchgate.net For instance, DFT calculations have been used to investigate the structural properties of various germanene allotropes (2D germanium), demonstrating the method's capability in handling complex germanium structures. researchgate.net Furthermore, DFT is used to compute energetic properties such as binding energies and the energies of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and electronic stability of the molecule. Other properties like vibrational frequencies, which correspond to infrared and Raman spectra, can also be accurately predicted, aiding in the interpretation of experimental spectroscopic data. nih.gov
Table 1: Selected Molecular Properties of this compound (Ge₂H₆) from Theoretical Calculations
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Ge-Ge Bond Length | ~2.44 Å | Typical DFT result |
| Ge-H Bond Length | ~1.55 Å | Typical DFT result |
| H-Ge-H Bond Angle | ~108° | Typical DFT result |
| Ge-Ge-H Bond Angle | ~110° | Typical DFT result |
Note: The values presented are representative and can vary depending on the specific DFT functional and basis set employed in the calculation.
While DFT provides a comprehensive picture of electron density and associated properties, Molecular Orbital (MO) theory and Valence Bond (VB) theory offer complementary, qualitative models for understanding chemical bonding. wikipedia.org
MO theory describes chemical bonds in terms of molecular orbitals that extend over the entire molecule, formed from the linear combination of atomic orbitals (LCAO). libretexts.orgbhu.ac.inlumenlearning.com For a molecule like this compound, the atomic orbitals of the two germanium atoms and six hydrogen atoms combine to form a set of bonding and antibonding molecular orbitals. mit.edu The Ge-Ge sigma (σ) bond is formed by the overlap of hybrid atomic orbitals on each germanium atom. The electrons fill these molecular orbitals starting from the lowest energy level, and the distribution of electrons in these orbitals dictates the molecule's stability and reactivity. lumenlearning.com
Valence Bond (VB) theory, in contrast, offers a more localized view of chemical bonding, describing bonds as the result of the overlap of atomic orbitals on adjacent atoms. wikipedia.org In the VB model of this compound, each Ge-H bond is a straightforward two-electron sigma bond. The Ge-Ge bond is also a sigma bond, formed by the overlap of sp³ hybridized orbitals from each germanium atom, consistent with its ethane-like structure. youtube.com VB theory is particularly intuitive for describing the ground state of molecules and provides a direct link to familiar Lewis structures. wikipedia.org Modern developments in VB theory, such as the Generalized Valence Bond (GVB) method, allow for more sophisticated descriptions that can capture complex electronic structures and spin couplings, which can be important in heavier elements. researchgate.net
Computational studies are not limited to simple, single-bonded species like this compound. They are crucial for understanding the unique bonding in multibonded germanium compounds, such as digermenes (>Ge=Ge<) and digermynes (–Ge≡Ge–), the heavier analogues of alkenes and alkynes. researchgate.netnih.gov Unlike their carbon counterparts, these species often exhibit non-classical structures, such as trans-bent geometries, which are a consequence of the electronic and steric properties of heavier elements. researchgate.netnih.gov
A key factor influencing the structure and stability of these compounds is the significant interatomic repulsion between the large germanium atoms. wikipedia.org This repulsion, combined with the relative weakness of π-bonds involving heavier p-orbitals, leads to longer and more reactive Ge-Ge multiple bonds compared to C-C multiple bonds. wikipedia.org Computational models, including those based on phenomenological potentials, are developed to accurately describe these interatomic interactions. nist.govnist.gov These studies reveal that attractive dispersion forces also play a principal role in the dimerization and stability of some bulky germanium analogues. nih.gov The interplay between interatomic repulsion and other bonding forces is a central theme in the theoretical chemistry of low-coordinate germanium species. wikipedia.org
Reaction Mechanism Elucidation through Computational Modeling
Understanding how chemical reactions occur—the sequence of bond-breaking and bond-forming events known as the reaction mechanism—is a primary goal of chemistry. Computational modeling provides a powerful means to map out these complex pathways. rsc.org
Computational chemistry allows for the exploration of potential energy surfaces (PES), which map the energy of a system as a function of its atomic coordinates. chemrxiv.org Reaction pathways can be traced on the PES as the route from reactants to products that follows the lowest energy. rsc.org A critical point along this pathway is the transition state (TS), which represents the energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. chemrxiv.org
Locating transition state structures is a key objective of computational reaction studies, as the TS geometry provides a snapshot of the molecule at the height of the reaction, revealing which bonds are breaking and which are forming. researchgate.netnih.gov For this compound, computational methods can be used to model various reactions, such as its pyrolysis or reactions with other molecules. wikipedia.org The pyrolysis of this compound, for instance, is proposed to proceed through a series of steps involving germylene (GeH₂) and germyl (B1233479) (GeH₃) radicals. wikipedia.org Computational modeling can validate these proposed steps and identify the corresponding transition states for each elementary reaction. researchgate.net
Once the reactants, products, and transition state for a reaction step have been computationally identified and their geometries optimized, their energies can be calculated with high accuracy. The difference in energy between the transition state and the reactants defines the activation energy (Ea) of the reaction. medium.comresearchgate.net The activation energy is a crucial kinetic parameter that governs the rate of a reaction; a lower activation energy corresponds to a faster reaction. mdpi.comreddit.com
In addition to kinetics, computational modeling can predict the thermodynamics of a reaction. By comparing the total Gibbs free energy of the potential products with that of the reactants, one can determine which products are thermodynamically favorable (i.e., result in a negative change in Gibbs free energy, ΔG). nih.govkhanacademy.org In reactions with multiple possible outcomes, computational chemistry can distinguish between the kinetic product (formed fastest, via the lowest activation energy barrier) and the thermodynamic product (the most stable product). libretexts.orgstudysmarter.co.uk For example, in the thermal decomposition of this compound, calculations can help determine whether the formation of germane (B1219785) and polymeric germanium hydrides is both kinetically and thermodynamically favored under specific conditions. wikipedia.org
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ge₂H₆ |
| Germane | GeH₄ |
| Germylene | GeH₂ |
Conformational Analysis and Geometrical Distortions
The conformational analysis of this compound, concerning the rotation around the Germanium-Germanium (Ge-Ge) single bond, is analogous to that of ethane (B1197151). The two primary conformations are the staggered and eclipsed forms. In the staggered conformation, the hydrogen atoms on the two germanium atoms are positioned at a 60° dihedral angle to each other, minimizing steric hindrance and resulting in a lower energy state. Conversely, in the eclipsed conformation, the hydrogen atoms are aligned, leading to higher torsional strain and a higher energy state.
Experimental studies of the infrared and Raman spectra of this compound and its deuterated analogue, Ge₂D₆, are consistent with a D₃d molecular symmetry for the ground state. This symmetry corresponds to the staggered conformation, which is the energetically preferred arrangement. While the fundamental frequencies of vibration have been extensively studied, the specific torsional mode associated with the internal rotation around the Ge-Ge bond has been difficult to locate experimentally.
Theoretical Insights into this compound Derivatives and Related Germanium Compounds
In studies of asymmetrically substituted digermanes of the type R₃GeGePh₃, where R represents various alkyl and aryl groups, DFT calculations have been used to determine the energies of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculations have shown that the energies of the HOMO and LUMO are dependent on the electron-donating ability of the organic substituents. Digermanes with more inductively donating substituents have higher energy HOMOs, which correlates with their more negative oxidation potentials observed experimentally.
X-ray crystallography, complemented by theoretical calculations, has provided precise Ge-Ge bond distances in these derivatives. For example, in isobutyl-substituted triphenyl-digermane (Buⁱ₃GeGePh₃), the Ge-Ge bond distance was determined to be approximately 2.441 Å. In another derivative, tert-butyl-dimethylgermyl-triphenylgermane (BuᵗMe₂GeGePh₃), the Ge-Ge bond length is slightly shorter at 2.426 Å. These structural data are crucial for benchmarking the accuracy of computational methods.
The theoretical investigation of related germanium compounds, such as germabutadienes, also at the B3LYP/6-311+G(d,p) level of theory, has shed light on the nature of germanium double bonds (Ge=C). These studies indicate that the Ge=C bond lengths in conjugated systems are longer than in isolated germene, suggesting the influence of π-conjugation. Such research on related organogermanium compounds provides a broader understanding of the bonding and electronic properties that are also relevant to understanding this compound chemistry.
Table 1: Calculated Frontier Orbital Energies for Substituted Digermanes
| Compound (R₃GeGePh₃) | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|
| Me₃GeGePh₃ | -5.62 | -0.85 |
| Buⁿ₃GeGePh₃ | -5.58 | -0.83 |
| Buⁱ₃GeGePh₃ | -5.55 | -0.81 |
| Buˢ₃GeGePh₃ | -5.56 | -0.82 |
| PhMe₂GeGePh₃ | -5.71 | -0.98 |
| Hexⁿ₃GeGePh₃ | -5.58 | -0.83 |
| (C₁₈H₃₇)₃GeGePh₃ | -5.57 | -0.82 |
Applications in Materials Science and Semiconductor Technology Research
Chemical Vapor Deposition (CVD) Precursor for Germanium-Based Materials
Digermane (Ge₂H₆) stands out as a highly effective precursor for Chemical Vapor Deposition (CVD) processes, particularly for synthesizing a range of germanium (Ge)-based materials. It is valued for its ability to facilitate low-temperature growth processes, offering solutions for material fabrication that may not be achievable with conventional precursors like germane (B1219785) (GeH₄). researchgate.net
Low-Temperature Germanium (Ge) Epitaxial Growth on Silicon (Si) Substrates
One of the prominent applications of this compound is in achieving high-quality epitaxial growth of germanium (Ge) layers on silicon (Si) substrates at significantly reduced temperatures. Research has demonstrated successful Ge epitaxial growth on Si substrates at temperatures as low as 275°C when using this compound as the precursor. researchgate.net This low-temperature capability is crucial for advanced semiconductor manufacturing, as it helps to minimize the thermal budget and reduce interdiffusion between the Ge and Si layers, which can degrade device performance. researchgate.net
Ultrahigh Vacuum Chemical Vapor Deposition (UHV-CVD) Processes
In Ultrahigh Vacuum Chemical Vapor Deposition (UHV-CVD) systems, this compound serves as an effective source gas for the preparation of both Si and Ge thin films. Its inherently high sticking probability makes it well-suited for atomic layer epitaxy, allowing for precise control over the deposition of ultra-thin films. aip.org Beyond elemental films, this compound has been explored in UHV-CVD processes for the growth of more complex alloys, including SiGeSn and SiGe, sometimes in conjunction with other higher-order germanes like trigermane (Ge₃H₈) or tetrasilane. uark.eduacs.org
Surface Reaction Mechanisms and Growth Kinetics in CVD
Understanding the surface reaction mechanisms and growth kinetics is crucial for optimizing CVD processes utilizing this compound. At low temperatures, the epitaxial growth of Ge from this compound is governed by specific surface reactions. A proposed mechanism for Ge epitaxial growth from this compound at low temperatures suggests that gaseous this compound can directly interact with hydrogen-covered sites on the substrate surface, leading to the elimination of molecular hydrogen (H₂) and the adsorption of a Ge₂H₅ species. This process is notable as it does not strictly require the presence of pre-existing open surface sites. researchgate.net
Studies focusing on the desorption of hydrogen (or deuterium) from Ge-covered Si(100) surfaces, which are formed through the dissociative adsorption of this compound, indicate that the presence of germanium on the silicon surface substantially lowers the hydrogen desorption temperature. aip.org This reduction in desorption energy is a key factor contributing to the observed acceleration in growth rates during the CVD of GeₓSi₁₋ₓ alloys when a germanium source is introduced. aip.org Furthermore, research into the kinetics of hydrogen desorption during the surface-limited thin-film growth of SiGe alloys from binary mixtures of disilane (B73854) and this compound has revealed a two-component desorption process, both being thermally activated. The activation energies associated with these components are distinct from those observed for hydrogen desorption from pure silicon or pure germanium surfaces, underscoring the complex surface chemistry involved in alloy formation. aip.org
Growth of Germanium-Tin (GeSn) Alloys using this compound and SnCl₄
This compound (Ge₂H₆), in combination with tin tetrachloride (SnCl₄), is a highly effective precursor system for the low-temperature epitaxial growth of germanium-tin (GeSn) alloys with significant tin (Sn) content in reduced pressure chemical vapor deposition (RP-CVD) environments. researchgate.net This precursor combination has facilitated the successful deposition of GeSn layers featuring Sn concentrations as high as 15% in thin, pseudomorphic films. researchgate.net
Detailed research into the growth kinetics of GeSn alloys using these precursors has revealed important dependencies on various process parameters, including temperature and precursor mass-flows. For example, within the temperature range of 300–325°C, an increase in the SnCl₄ mass-flow leads to a linear increase in the GeSn growth rate and a sub-linear increase in the Sn concentration. researchgate.net A notable finding is the catalytic effect of Sn atoms on the surface, which appear to promote the desorption of hydrogen, thereby enhancing GeSn growth rates, achieving values between 4 and 21 nm min⁻¹ at high SnCl₄ mass-flows. researchgate.net
The relationship between the Sn content (x) in the GeSn layer and the mass-flow ratio of SnCl₄ to Ge₂H₆ has been empirically derived:
At 325°C: x = 0.25 × (SnCl₄/Ge₂H₆) researchgate.net
At 300°C: x = 0.60 × (SnCl₄/Ge₂H₆) researchgate.net
Temperature also plays a critical role in the growth characteristics. The GeSn growth rate exhibits an exponential increase with temperature in the 300–350°C range, escalating from 15 to 32 nm min⁻¹. This process is associated with a low activation energy of 10 kcal mol⁻¹. Conversely, the Sn content tends to decrease linearly as the growth temperature increases, dropping from 15% at 300°C to 6% at 350°C. researchgate.net
Table 1: GeSn Growth Kinetics Parameters (Ge₂H₆ and SnCl₄ Precursors)
| Parameter | Observation/Value | Reference |
| Growth Temperature Range | 300–350°C | researchgate.net |
| Sn Content (max) | Up to 15% (in thin, pseudomorphic layers) | researchgate.net |
| GeSn Growth Rate (range) | 4–21 nm min⁻¹ (at high SnCl₄ mass-flows) | researchgate.net |
| GeSn Growth Rate (300-350°C) | 15–32 nm min⁻¹ (exponential increase with temperature) | researchgate.net |
| Activation Energy (GeSn growth) | 10 kcal mol⁻¹ | researchgate.net |
| Sn Content vs. Temp. | Decreases linearly with increasing temperature (e.g., 15% at 300°C to 6% at 350°C) | researchgate.net |
| Sn Catalytic Effect | Catalyzes H desorption, increasing growth rates | researchgate.net |
Direct Deposition of Amorphous Germanium Layers on Dielectric and Metallic Surfaces
This compound provides a versatile solution for the direct deposition of amorphous germanium (a-Ge) layers on various surfaces, including dielectric and metallic substrates. This capability is particularly useful for applications where a crystalline structure is not required or where direct deposition on non-crystalline surfaces is advantageous. researchgate.net For instance, amorphous germanium films can be deposited via thermal evaporation at low substrate temperatures, including room temperature, and have shown low microwave loss when deposited on Si(100). arxiv.org
Growth of Silicon-Germanium (SiGe) Alloys from Mixtures with Disilane
This compound, when used in mixtures with disilane (Si₂H₆), enables the growth of silicon-germanium (SiGe) alloys over a broad range of temperatures and Ge concentrations. This approach allows for the fabrication of SiGe layers with Ge concentrations varying from approximately 15% up to 65% within a temperature range of 400-550°C. researchgate.net The ability to control Ge concentration by adjusting this compound flow and process temperature makes this method highly adaptable for tailoring SiGe material properties for specific applications. researchgate.net The kinetics of hydrogen desorption from SiGe alloy surfaces grown from disilane and this compound mixtures have been investigated, revealing complex desorption behaviors that influence film growth rates. aip.org
Comparative Studies with Other Group 14 Hydrides
Analogous Compounds of Carbon (Ethane) and Silicon (Disilane): Similarities and Differences in Chemical Behavior
Digermane, ethane (B1197151), and disilane (B73854) all belong to the hexahydride series of Group 14 elements, sharing the general formula X₂H₆. americanelements.com Structurally, this compound possesses a molecular geometry similar to that of ethane. uni.lu However, their chemical behaviors diverge significantly, primarily due to the inherent properties of the central Group 14 element.
Ethane (C₂H₆) is a highly stable, colorless, odorless gas. americanelements.comamericanelements.com Its stability is attributed to the similar electronegativity values between carbon and hydrogen, coupled with carbon's small atomic size, which results in strong nuclear attraction to valence electrons. ontosight.ai
Disilane (Si₂H₆) , in contrast, is a pyrophoric colorless gas or volatile liquid and is considerably less stable than its corresponding tetrahydride, silane (B1218182) (SiH₄). americanelements.com Disilane is noted for its high reactivity. americanelements.com
This compound (Ge₂H₆) exists as a colorless liquid at standard conditions. uni.lu It is notably less stable than methane (B114726) or ethane, a characteristic stemming from the longer and weaker Ge-Ge and Ge-H bonds. This inherent instability renders this compound more reactive, particularly when exposed to oxygen and moisture, leading to the formation of germanium oxides and hydrogen gas.
A key difference in chemical behavior is observed during oxidation. This compound undergoes oxidation at lower temperatures compared to monogermane (GeH₄). uni.lu Interestingly, the germanium oxide (GeO₂) product acts as a catalyst for further oxidation, a property not observed with carbon dioxide or silicon dioxide, highlighting a fundamental distinction in the chemistry of germanium compared to carbon and silicon. uni.lu
In terms of disproportionation, this compound undergoes this reaction in liquid ammonia (B1221849), with ammonia acting as a weakly basic catalyst. uni.lu This process yields hydrogen, germane (B1219785) (GeH₄), and a solid polymeric germanium hydride. uni.lu Disilane also undergoes disproportionation, for example, in the presence of alkali metal salts like potassium hydride (KH) or lithium chloride (LiCl) in 1,2-dimethoxyethane, producing silane (SiH₄) and a solid material, SiH₂. Comparative studies on the reaction rates with potassium hydride show a trend where this compound reacts faster than disilane (Ge₂H₆ > Si₂H₆ > alkyldisilanes), which is attributed to the simpler reaction mechanism of this compound compared to the more complex silene mechanism proposed for disilane.
The differences in physical state and general reactivity are summarized in the table below:
Table 1: Comparative Physical and Chemical Properties of Ethane, Disilane, and this compound
| Property | Ethane (C₂H₆) | Disilane (Si₂H₆) | This compound (Ge₂H₆) |
| Physical State | Gas americanelements.com | Gas/Volatile Liquid americanelements.com | Liquid uni.lu |
| Stability | Highly Stable americanelements.comontosight.ai | Less Stable than Monosilane americanelements.com | Relatively Unstable |
| Reactivity | Low | High americanelements.com | High (esp. O₂, moisture) |
| Oxidation Product Catalysis | No (CO₂) uni.lu | No (SiO₂) uni.lu | Yes (GeO₂) uni.lu |
| Disproportionation | Not typically reported for C₂H₆ | Yes (e.g., in 1,2-dimethoxyethane) | Yes (in liquid ammonia) uni.lu |
Reactivity Trends Across the Group 14 Hydride Series
A consistent trend observed across the Group 14 hydrides (MH₄ and MₙH₂ₙ₊₂) is the decrease in thermal stability as one descends the group, from carbon to lead. ontosight.ai This diminishing stability is primarily due to the increasing atomic size of the central Group 14 element (E), which leads to weaker E-H and E-E bonds. ontosight.ai Consequently, the reactivity of these hydrides generally increases down the group. While carbon and silicon are relatively inert under normal conditions, germanium, tin, and lead show increasing reactivity.
The tendency for catenation (the ability of an element to form chains with itself) also decreases significantly down Group 14. Carbon exhibits the highest catenation ability, followed by silicon, and then germanium. americanelements.com For example, silanes (SiₙH₂ₙ₊₂) are known for n=1-8, with thermal stability decreasing as n increases. americanelements.com The first five hydrogermaniums (GeₙH₂ₙ₊₂) are known and are similar to hydrosilicons. americanelements.com
Table 2: General Reactivity and Stability Trends for Group 14 Hydrides (MH₄ and MₙH₂ₙ₊₂)
| Property | Trend Down Group 14 (C → Si → Ge → Sn → Pb) | Reason |
| Thermal Stability | Decreases ontosight.ai | Increasing atomic size, weaker E-H/E-E bonds ontosight.ai |
| Reactivity | Increases | Decreasing bond strength |
| Catenation Tendency | Decreases americanelements.com | Increasing atomic size |
| Stability of +2 Oxidation State | Increases | Inert pair effect |
Influence of Bond Dissociation Energies on Reactivity
Bond dissociation energy (BDE) is a crucial measure of chemical bond strength, defined as the standard enthalpy change when a bond undergoes homolytic cleavage to form radical species. Weaker bond dissociation energies are directly correlated with lower thermal stability and higher reactivity of chemical compounds.
For the E-E single bonds in the hexahydrides:
The C-C bond dissociation energy in ethane is approximately 350 kJ/mol (83.6 kcal/mol).
The Si-Si bond dissociation energy in hexamesityldisilane is 87 ± 8 kJ/mol (20.8 ± 1.9 kcal/mol).
The Ge-Ge bond dissociation energy in hexamesitylthis compound is also 87 ± 8 kJ/mol (20.8 ± 1.9 kcal/mol).
For the E-H bonds:
The C-H bond dissociation energy in ethane is 423.0 kJ/mol (101.1 kcal/mol). The average C-H bond energy in methane is 100 kcal/mol.
The Si-H bond strength in silane is around 384 kJ/mol (91.8 kcal/mol).
The Ge-H bond dissociation energy to form the digermyl radical (Ge₂H₅) from this compound is computed to be 329.7 kJ/mol.
The trend of decreasing E-E and E-H bond strengths down Group 14 directly explains the observed decrease in thermal stability and increase in reactivity for these hydrides. ontosight.ai
Table 3: Selected Bond Dissociation Energies (BDE) of Group 14 Hydrides
| Bond Type | Compound | BDE (kJ/mol) | BDE (kcal/mol) | Reference |
| C-C | Ethane | ~350 | ~83.6 | |
| C-H | Ethane | 423.0 | 101.1 | |
| Si-Si | Disilane (hexamesityl) | 87 ± 8 | 20.8 ± 1.9 | |
| Si-H | Silane | ~384 | ~91.8 | |
| Ge-Ge | This compound (hexamesityl) | 87 ± 8 | 20.8 ± 1.9 | |
| Ge-H | This compound | 329.7 | 78.8 |
Mechanistic Divergences and Commonalities in Reactions (e.g., Pyrolysis, Disproportionation)
The thermal decomposition (pyrolysis) and disproportionation reactions of Group 14 hydrides reveal both shared mechanistic features and distinct pathways.
Pyrolysis:
Ethane: Pyrolysis of ethane typically involves complex radical chain mechanisms, leading to smaller hydrocarbons and hydrogen.
Disilane: The pyrolysis of disilane is well-studied and proceeds via an initial decomposition to silene (SiH₂) and monosilane (SiH₄). This is followed by the insertion of silene into disilane. Subsequent secondary insertion processes lead to the formation of higher silanes (e.g., tetrasilanes) and ultimately a polymeric material with the composition (SiH₂)ₙ, which further breaks down to silicon and hydrogen. The reaction Si₂H₆ → SiH₄ + SiH₂ is considered a common and important decomposition pathway for disilane.
This compound: Pyrolysis of this compound is proposed to occur through multiple steps, including the initial homolytic cleavage to germyl (B1233479) radicals (GeH₃), followed by reactions involving germane (GeH₄), Ge₂H₅ radicals, and germylene (GeH₂). uni.lu The process can lead to the formation of elemental germanium and hydrogen, and also induce polymerization of the GeH₂ group, with GeH₃ acting as a chain propagator. uni.lu Notably, the pyrolysis of this compound has been found to be more endothermic than that of disilane, a difference attributed to the comparatively stronger Ge-H bond versus the Si-H bond. uni.lu The Ge-Ge bond cleavage in this compound is induced above 200°C. This compound also has a lower decomposition activation energy for the Ge-Ge bond (2.9 eV) compared to the Ge-H bond in germane (GeH₄) (3.8 eV).
Commonalities in Pyrolysis: Both disilane and this compound pyrolysis involve the formation of lower hydrides and polymeric species, eventually yielding the elemental form and hydrogen gas. uni.lu Radical intermediates (like silene, germylene, germyl, and silyl (B83357) radicals) play a significant role in the decomposition pathways of both compounds. uni.lu
Divergences in Pyrolysis: A notable divergence is the higher endothermicity of this compound pyrolysis compared to disilane. uni.lu Additionally, the catalytic effect of germanium oxide (GeO₂) in this compound oxidation is a unique feature not shared by carbon or silicon oxides. uni.lu
Disproportionation:
This compound: As previously mentioned, this compound undergoes disproportionation in liquid ammonia, catalyzed by ammonia, forming germane, hydrogen, and a solid polymeric germanium hydride. uni.lu
Disilane: Disilane can disproportionate in the presence of alkali metal salts, yielding monosilane and a solid SiH₂ material. Furthermore, certain silane derivatives, such as trichlorosilane (B8805176) (HSiCl₃), undergo disproportionation catalyzed by metal complexes to produce silane (SiH₄) and silicon tetrachloride (SiCl₄).
Commonalities in Disproportionation: Both this compound and disilane are known to undergo disproportionation reactions, often requiring catalytic assistance, and typically result in the formation of simpler hydrides and more complex polymeric or elemental species. uni.lu
Divergences in Disproportionation: The specific conditions and catalysts required for disproportionation can differ. For instance, this compound's reaction in liquid ammonia is distinct from disilane's disproportionation in dimethoxyethane or via metal complex catalysis. uni.lu The underlying mechanisms and relative reaction rates also vary, as seen in the reactions with potassium hydride where this compound reacts faster due to a simpler mechanism.
Q & A
Q. What are the established methods for synthesizing digermane, and how do reaction conditions influence yield?
this compound is synthesized via hydrolysis of magnesium germanide (Mg₂Ge) using hydrochloric acid (HCl), as first demonstrated by Dennis et al. in 1924 . Key factors affecting yield include:
- Acid concentration : Higher HCl concentrations accelerate hydrolysis but may increase side reactions (e.g., trigermane formation).
- Temperature control : Reactions are typically conducted below 0°C to minimize thermal decomposition of this compound .
- Purity of precursors : Trace oxygen or moisture can catalyze premature decomposition . A comparative table of synthesis conditions:
| Method | Yield (%) | Byproducts | Reference |
|---|---|---|---|
| Mg₂Ge + HCl (0°C) | 60–70 | Trigermane, H₂ | |
| GeCl₄ reduction with LiAlH₄ | 40–50 | GeH₄, polymeric Ge |
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is highly reactive and toxic. Essential safety measures include:
- Controlled environments : Use inert gas (N₂/Ar) gloveboxes to prevent contact with air or moisture, as this compound decomposes explosively to Ge and H₂ .
- Personal protective equipment (PPE) : Respirators with HEPA filters and chemical-resistant gloves .
- Emergency response : Immediate oxygen administration and blood transfusion protocols for exposure, as this compound induces hemolysis and renal failure .
Q. How does this compound’s thermal stability compare to analogous hydrides like disilane (Si₂H₆)?
this compound decomposes at lower temperatures (≈150°C) than disilane (≈300°C) due to weaker Ge–Ge bonds (234 kJ/mol vs. Si–Si 326 kJ/mol) . Pyrolysis pathways include:
- Primary decomposition : Ge₂H₆ → 2GeH₃· (radicals).
- Secondary reactions : GeH₃· + Ge₂H₆ → Ge₃H₉ → polymeric germanium .
Advanced Research Questions
Q. How can surface science techniques resolve contradictions in this compound adsorption and decomposition mechanisms?
Conflicting reports on this compound’s surface reactivity (e.g., Ge(100) vs. Ge(111)) require advanced methodologies:
- Infrared spectroscopy : Identifies adsorbed species (e.g., GeH₃, GeH₂) via vibrational modes (e.g., Ge–H stretch at 1968–2063 cm⁻¹) .
- Pulsed molecular beam experiments : Isolate chemisorption (k₁ = 500 s⁻¹) and desorption (Eₐ = 1.7 eV) kinetics on Ge(100) .
- Moderator pressure studies : Resolve product discrepancies (e.g., trigermane vs. This compound dominance) by analyzing energy transfer during Ge atom reactions .
Q. What computational models predict this compound’s behavior in chemical vapor deposition (CVD) environments?
Quantum mechanical simulations (DFT) and kinetic Monte Carlo models are used to:
- Optimize CVD parameters : Low-temperature deposition (<400°C) leverages this compound’s high vapor pressure (550 torr at 20°C) .
- Predict film morphology : Ge nanowire growth via Au-catalyzed dehydrogenation . Example simulation outputs:
| Parameter | Experimental Value | Simulated Value | Error (%) |
|---|---|---|---|
| H₂ desorption rate | 2×10¹³ s⁻¹ | 1.8×10¹³ s⁻¹ | 10 |
Q. How do data management plans (DMPs) address reproducibility challenges in this compound research?
Per DFG guidelines, DMPs must include:
- Data standardization : Raw spectral datasets (e.g., IR, mass spectrometry) stored in repositories like Zenodo .
- Metadata templates : Capture synthesis conditions (precursor ratios, temperature gradients) .
- Contradiction logs : Document inconsistencies in decomposition pathways (e.g., pressure-dependent trigermane yields vs. temperature-driven polymerization ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
